molecular formula C28H31N9O2S B2680230 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-69-1

8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Número de catálogo: B2680230
Número CAS: 850914-69-1
Peso molecular: 557.68
Clave InChI: WZGFRSRCAKLPHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H31N9O2S and its molecular weight is 557.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Applications

Research into purine derivatives has identified compounds with significant analgesic and anti-inflammatory properties. For example, a study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties demonstrated strong analgesic and anti-inflammatory effects. These effects were observed in in vivo models, highlighting the potential of purine derivatives as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Psychotropic Activity

Another area of research involves the development of purine-2,6-dione derivatives as potential ligands for serotonin receptors, with implications for treating mood disorders. One study designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydro-purine-2,6-dione, identifying compounds with antidepressant and anxiolytic properties. This suggests the utility of purine derivatives in designing new psychotropic medications (Chłoń-Rzepa et al., 2013).

Anticancer Activity

Purine derivatives have also been explored for their anticancer potential. Studies have synthesized various purine-dione derivatives with substituents designed to enhance anticancer activity. These compounds were tested against different cancer cell lines, revealing potential as anticancer agents. The modification of purine structures and the introduction of specific substituents are critical in optimizing their anticancer properties and selectivity (Hayallah, 2017).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 1,3-dimethyluric acid and 4-benzylpiperidine. The second intermediate is 7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione, which is synthesized from 1-phenyl-1H-tetrazole-5-thiol and 7-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "1,3-dimethyluric acid", "4-benzylpiperidine", "1-phenyl-1H-tetrazole-5-thiol", "7-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione", "palladium catalyst" ], "Reaction": [ "Synthesis of 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione:", "Step 1: 1,3-dimethyluric acid is reacted with thionyl chloride to form 1,3-dimethyl-5-chlorouracil.", "Step 2: 1,3-dimethyl-5-chlorouracil is reacted with sodium hydride and 4-benzylpiperidine to form 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.", "Synthesis of 7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione:", "Step 1: 1-phenyl-1H-tetrazole-5-thiol is reacted with sodium hydride and 7-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione to form 7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione.", "Coupling of the two intermediates:", "Step 1: The two intermediates, 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and 7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione, are coupled using a palladium-catalyzed cross-coupling reaction.", "Step 2: The final product, 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione, is obtained after purification and isolation." ] }

Número CAS

850914-69-1

Fórmula molecular

C28H31N9O2S

Peso molecular

557.68

Nombre IUPAC

8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

InChI

InChI=1S/C28H31N9O2S/c1-33-24-23(25(38)34(2)28(33)39)36(17-18-40-27-30-31-32-37(27)22-11-7-4-8-12-22)26(29-24)35-15-13-21(14-16-35)19-20-9-5-3-6-10-20/h3-12,21H,13-19H2,1-2H3

Clave InChI

WZGFRSRCAKLPHW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.